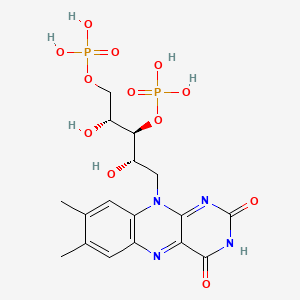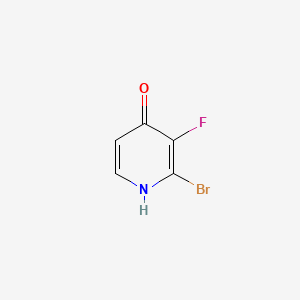
tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate is an organic compound that belongs to the diazepane family of compounds. It is a synthetically produced compound that has been used in a wide range of scientific research applications. This compound has been used in biochemical and physiological studies as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate has been used in a wide range of scientific research applications. It has been used in studies to investigate its effects on various biochemical and physiological processes. It has also been used in laboratory experiments to study the reaction pathways of various drug compounds.
Wirkmechanismus
The mechanism of action of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate is still not fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, which results in changes in their activity. It is also believed that the compound can act as a chaperone that helps to facilitate the movement of certain molecules in the body.
Biochemical and Physiological Effects
Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate has been found to have a range of biochemical and physiological effects. It has been found to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and other neurological processes. It has also been found to act as an antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of appetite, sleep, and other physiological processes. In addition, it has been found to act as an agonist of the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. However, it is also a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, the compound can be toxic in high concentrations, so it is important to use it in a well-ventilated environment and to wear protective equipment when handling it.
Zukünftige Richtungen
There are several possible future directions for the use of tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate. One possible direction is to further investigate its effects on various biochemical and physiological processes, such as its effects on the serotonin 5-HT1A and 5-HT2A receptors. Another possible direction is to investigate its potential therapeutic applications, such as its potential use as an antidepressant or anxiolytic. Additionally, further research could be done to study its potential use in laboratory experiments to study the reaction pathways of various drug compounds.
Synthesemethoden
Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl alcohol and 6-fluoro-1,4-dihydropyridine-3-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction forms the desired tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate. The second step involves the reaction of the tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate with a Grignard reagent such as ethylmagnesium bromide. This reaction forms the desired tert-butyl 6-fluoro-1,4-diazepane-1-carboxylic acid.
Eigenschaften
IUPAC Name |
tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-12-6-8(11)7-13/h8,12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGBADRUJJHIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


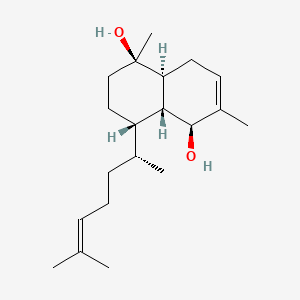
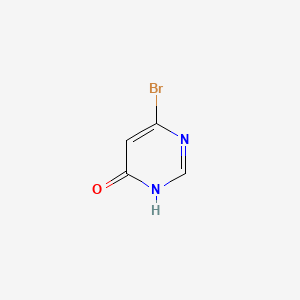
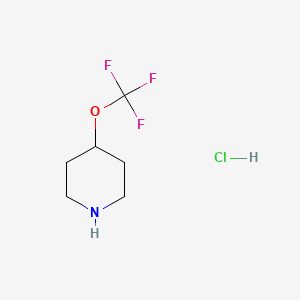
![2-Methylthiazolo[5,4-f]quinoxaline](/img/structure/B570343.png)
![Spiro[cyclopropane-1,3'-indole]-1'(2'H)-carbonyl chloride](/img/structure/B570344.png)

